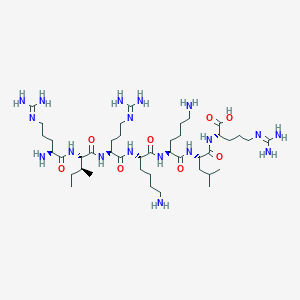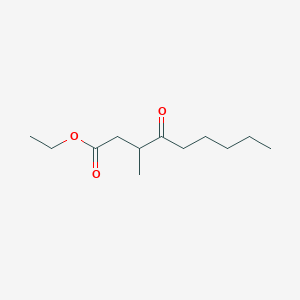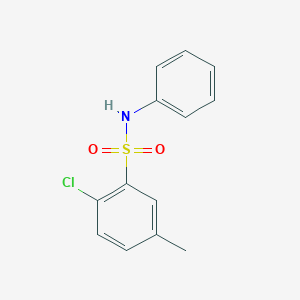
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications, particularly in medicinal chemistry as antibacterial agents. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with a chlorine atom and a methyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide typically involves the sulfonation of a chloromethylbenzene derivative followed by the introduction of the phenylamine group. One common method includes:
Sulfonation: Chloromethylbenzene is treated with sulfuric acid to introduce the sulfonic acid group.
Amidation: The resulting sulfonic acid derivative is then reacted with phenylamine under controlled conditions to form the sulfonamide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The sulfonamide group can participate in redox reactions under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Sulfonic acids or sulfonates.
Reduction: Amines or other reduced derivatives.
Applications De Recherche Scientifique
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is crucial for the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-N-methyl-N-phenylbenzene-1-sulfonamide
- 5-Methyl-N-phenylbenzene-1-sulfonamide
- N-Phenylbenzene-1-sulfonamide
Uniqueness
2-Chloro-5-methyl-N-phenylbenzene-1-sulfonamide is unique due to the presence of both chlorine and methyl substituents on the benzene ring, which can influence its chemical reactivity and biological activity compared to other sulfonamides.
Propriétés
Numéro CAS |
185531-97-9 |
|---|---|
Formule moléculaire |
C13H12ClNO2S |
Poids moléculaire |
281.76 g/mol |
Nom IUPAC |
2-chloro-5-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-10-7-8-12(14)13(9-10)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,1H3 |
Clé InChI |
AZEIPXDHBWFWPW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)Cl)S(=O)(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


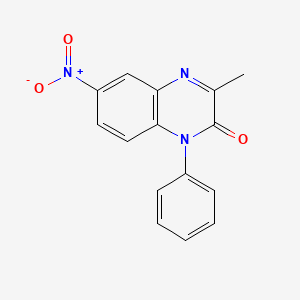
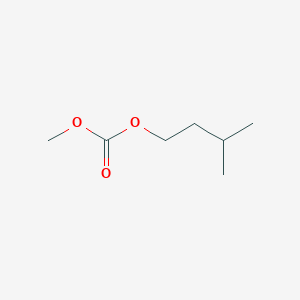

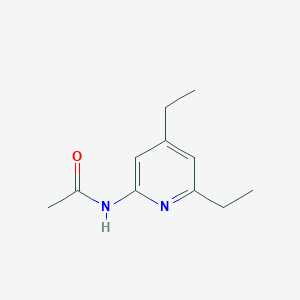

![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 3-(benzoylamino)-, ethyl ester](/img/structure/B14256031.png)
![4-[4-(4-Ethylcyclohexyl)phenyl]-2-fluoro-1-isothiocyanatobenzene](/img/structure/B14256037.png)

![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
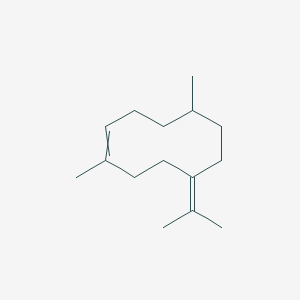
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
![4-Bromo-1-methoxy-2-[(3-methylidenepentan-2-yl)oxy]benzene](/img/structure/B14256068.png)
